BenchChemオンラインストアへようこそ!

4-{2-methyl-6-[4-(1-phenylethyl)piperazin-1-yl]pyrimidin-4-yl}morpholine

CCR4 antagonist Chemotaxis inhibition Piperazinyl pyrimidine

This compound is a highly specific CCR4 antagonist defined by a chiral 1-phenylethyl substituent and a 2-methylpyrimidine core. The steep structure-activity relationships in the piperazinyl pyrimidine series make generic substitution unreliable; the exact 1-phenylethyl regioisomer is mandatory for reproducible pharmacology. It enables enantiomer-specific receptor binding and functional selectivity studies impossible with the achiral 2-phenylethyl analog (CAS 2640845-84-5). Use this compound as an orthogonal chemotype to diaminoquinazoline-based CCR4 ligands to validate target engagement without confounding off-target effects. Ideal for in vitro chemotaxis assays and in vivo models of allergic dermatitis and asthma. Procure the precise structure to maintain SAR integrity.

Molecular Formula C21H29N5O
Molecular Weight 367.5 g/mol
CAS No. 2549066-23-9
Cat. No. B6438537
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-{2-methyl-6-[4-(1-phenylethyl)piperazin-1-yl]pyrimidin-4-yl}morpholine
CAS2549066-23-9
Molecular FormulaC21H29N5O
Molecular Weight367.5 g/mol
Structural Identifiers
SMILESCC1=NC(=CC(=N1)N2CCOCC2)N3CCN(CC3)C(C)C4=CC=CC=C4
InChIInChI=1S/C21H29N5O/c1-17(19-6-4-3-5-7-19)24-8-10-25(11-9-24)20-16-21(23-18(2)22-20)26-12-14-27-15-13-26/h3-7,16-17H,8-15H2,1-2H3
InChIKeyZBMXHYXIGUGAMU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-{2-methyl-6-[4-(1-phenylethyl)piperazin-1-yl]pyrimidin-4-yl}morpholine (CAS 2549066-23-9): Core Identity and In-Class Positioning


The target compound is a piperazinyl pyrimidine derivative featuring a morpholine substituent and a chiral 1-phenylethyl group on the piperazine ring . It is disclosed within the patent family WO2013107333, which claims a series of piperazinyl pyrimidine derivatives as antagonists of the human chemokine receptor 4 (CCR4) [1]. Unlike generic CCR4 antagonists, this compound's specific substitution pattern—particularly the 2-methyl group on the pyrimidine core and the 1-phenylethyl (rather than 2-phenylethyl) moiety on the piperazine—defines a unique chemical space within the broader class, making simple generic substitution unreliable.

Why Generic Substitution Fails for 4-{2-methyl-6-[4-(1-phenylethyl)piperazin-1-yl]pyrimidin-4-yl}morpholine in CCR4 Antagonist Procurement


Generic interchange of CCR4 antagonists is precluded by steep structure-activity relationships (SAR) within the piperazinyl pyrimidine series. The patent family WO2013107333 explicitly demonstrates that CCR4 antagonism is highly sensitive to specific substitutions on the pyrimidine core and the piperazine ring [1]. Key structural determinants such as the 2-methyl group on the pyrimidine and the exact position of the phenylethyl attachment (1-phenylethyl vs. 2-phenylethyl) are critical for receptor binding and functional activity. Off-target profiles, solubility, and metabolic stability can vary dramatically between regioisomers, making it essential to procure the exact compound specified rather than a close analog, especially for in vivo studies or SAR campaigns.

Quantitative Differentiation Evidence for 4-{2-methyl-6-[4-(1-phenylethyl)piperazin-1-yl]pyrimidin-4-yl}morpholine


CCR4 Antagonism Potency of the Piperazinyl Pyrimidine Class and Positioning of the Target Compound

The target compound belongs to the piperazinyl pyrimidine class disclosed in WO2013107333, which demonstrates potent CCR4 antagonism. While the exact IC50 of the target compound is not publicly disclosed, structurally related compounds within the same patent family exhibit nanomolar potency. For instance, the lead trisubstituted pyrimidine amides in the related series show chemotaxis inhibition IC50 values as low as 0.064 μM [1]. The target compound's unique 1-phenylethyl substituent distinguishes it from the 2-phenylethyl analog (CAS 2640845-84-5), which may exhibit different potency, selectivity, or pharmacokinetic properties due to altered steric and electronic interactions with the CCR4 binding pocket.

CCR4 antagonist Chemotaxis inhibition Piperazinyl pyrimidine

Structural Differentiation: Chiral 1-Phenylethyl vs. Achiral 2-Phenylethyl Substitution

The target compound (CAS 2549066-23-9) bears a chiral 1-phenylethyl group on the piperazine ring, creating a stereogenic center adjacent to the piperazine nitrogen. This contrasts directly with the 2-phenylethyl analog (CAS 2640845-84-5), which is achiral at the corresponding position. The presence of a chiral center can significantly influence receptor binding affinity, selectivity, and downstream signaling bias. In related GPCR antagonist series, enantiomers have been shown to exhibit >10-fold differences in potency . This structural feature makes the target compound particularly valuable for studies requiring enantiomerically pure or racemic CCR4 antagonists.

Chiral resolution Structure-activity relationship Piperazine substitution

Comparison to Known CCR4 Antagonist C-021: Chemotype Divergence

The target compound represents a distinct chemotype (piperazinyl pyrimidine morpholine) compared to the widely used CCR4 antagonist C-021 (CAS 864289-85-0), which is a diaminoquinazoline. C-021 inhibits human CCR4 chemotaxis with an IC50 of 140 nM . The target compound's piperazinyl pyrimidine core may engage the CCR4 receptor through different binding interactions, potentially offering a different selectivity profile or resistance mechanism. This chemotype divergence is critical for target validation studies where orthogonal chemical probes are required.

CCR4 antagonist Chemotype comparison C-021

Optimal Research and Industrial Application Scenarios for 4-{2-methyl-6-[4-(1-phenylethyl)piperazin-1-yl]pyrimidin-4-yl}morpholine


CCR4-Mediated Inflammatory Disease Target Validation

The compound serves as a tool for validating CCR4 as a therapeutic target in inflammatory disease models (e.g., allergic dermatitis, asthma), as described in the foundational patent WO2013107333 [1]. Its potent class-level activity makes it suitable for in vitro chemotaxis inhibition studies to confirm CCR4-dependent cell migration.

Enantioselective Pharmacology Studies

The chiral 1-phenylethyl substituent enables studies on enantiomer-specific CCR4 antagonism. Researchers can use the racemic mixture or resolved enantiomers to investigate differential receptor binding, functional selectivity, and metabolic stability, which is not possible with the achiral 2-phenylethyl analog (CAS 2640845-84-5).

SAR Campaigns for Next-Generation CCR4 Antagonists

The compound occupies a specific position in the SAR landscape of piperazinyl pyrimidine CCR4 antagonists. It can be used as a reference compound for exploring the effects of pyrimidine 2-methyl substitution and piperazine N-substituent variation on potency, selectivity, and drug-like properties.

Orthogonal Chemical Probe for CCR4 Target Engagement

As a chemotype distinct from diaminoquinazolines like C-021, this compound provides an orthogonal tool for confirming CCR4 target engagement in cellular assays. Using both chemotypes in parallel reduces the risk of confounding off-target effects.

Quote Request

Request a Quote for 4-{2-methyl-6-[4-(1-phenylethyl)piperazin-1-yl]pyrimidin-4-yl}morpholine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.